
n-Benzyl-1-(4-fluorophenyl)methanamine
Übersicht
Beschreibung
The compound n-Benzyl-1-(4-fluorophenyl)methanamine is a chemical entity that can be associated with various research areas, including the development of chemosensors, pharmaceuticals, and materials with specific optical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be informative for a comprehensive analysis of the target compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of amine derivatives. For instance, the synthesis of N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine (S1) involves a reaction between 4-methoxysalicylaldehyde and p-phenylenediamine, which exhibits aggregation-induced emission enhancement (AIEE) characteristics . Similarly, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives is achieved through a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by techniques such as NMR spectroscopy, mass spectrometry, and single-crystal diffraction. For example, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established using NMR and MS data . The planarity and parallel arrangement of molecular fragments, as seen in 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde, can influence the compound's properties and reactivity . These techniques could be employed to analyze the molecular structure of this compound and determine its conformation and electronic distribution.
Chemical Reactions Analysis
The reactivity of amine derivatives is a key aspect of their chemical behavior. For instance, the electrochemical oxidation of N-phenyl-1,4-phenylenediamine leads to the formation of N-phenyl-1,4-phenylenediimine and a quinone derivative . Understanding the reactivity of this compound would involve studying its behavior under various conditions, such as in the presence of oxidizing agents or within different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of amine derivatives are influenced by their molecular structure. For example, the fluorescence properties of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole were studied, demonstrating the impact of molecular modifications on fluorescence intensity and quantum yields . The selective detection of Ag(+) ions by 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine through fluorescence enhancement indicates the potential for such compounds in sensor applications . These findings suggest that this compound could also exhibit unique optical or electronic properties that could be harnessed in various applications.
Wissenschaftliche Forschungsanwendungen
Antidepressant-like Activity
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a class related to n-Benzyl-1-(4-fluorophenyl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
MAO-B Inhibition
- Alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine and its derivatives, were found to be potent inhibitors of rat brain MAO-B. The 4-fluorobenzyl-dimethyl-silyl-methanamine variant showed high selectivity for MAO-B over MAO-A, indicating its potential as an anti-Parkinsonian agent (Danzin et al., 1989).
Catalytic Reactions
- Certain derivatives of this compound have been synthesized and used as catalysts in Heck and Suzuki cross-coupling reactions, showcasing their utility in synthetic organic chemistry (Chiririwa et al., 2013).
Cytotoxic Agents
- N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through a one-pot reaction involving benzylamine, showed potent cytotoxic activity against several cancer cell lines. This demonstrates their potential as novel cytotoxic agents for cancer treatment (Ramazani et al., 2014).
Fluorescent Logic Gates
- 4-Amino-N-aryl-1,8-naphthalimide derivatives, incorporating a piperazine receptor and an aryl group, were synthesized as fluorescent logic gates. These compounds demonstrated potential for applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Alzheimer's Disease Treatment
- 3-Aryl-1-phenyl-1H-pyrazole derivatives, including N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, showed inhibitory properties against acetylcholinesterase and monoamine oxidase, suggesting their potential as treatment agents for Alzheimer's disease (Kumar et al., 2013).
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially altering cellular processes or functions . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of n-Benzyl-1-(4-fluorophenyl)methanamine These factors could include pH, temperature, presence of other molecules, and more
Biochemische Analyse
Biochemical Properties
n-Benzyl-1-(4-fluorophenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with potassium channels, acting as a blocking agent . Additionally, it can react with the α- and γ-carboxyl groups of folic acid to yield labeled folate . These interactions highlight its potential utility in biochemical assays and as a building block for more complex molecules.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with potassium channels can affect cellular excitability and signal transduction . Moreover, its role in synthesizing labeled compounds can be used to track cellular processes and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to block potassium channels is a key aspect of its molecular mechanism . Additionally, its interaction with folic acid derivatives suggests a role in modulating metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its use in research and therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSRGKJZKOZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354843 | |
| Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55096-88-3 | |
| Record name | n-benzyl-1-(4-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl[(4-fluorophenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



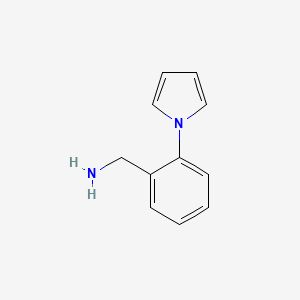

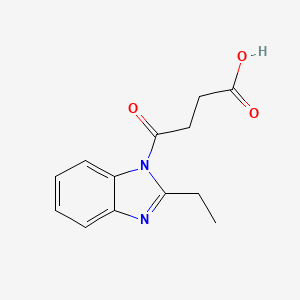
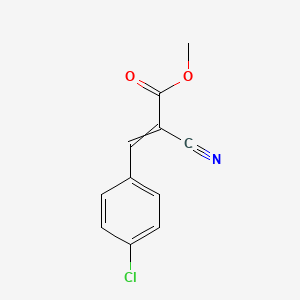
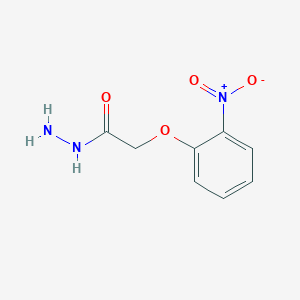
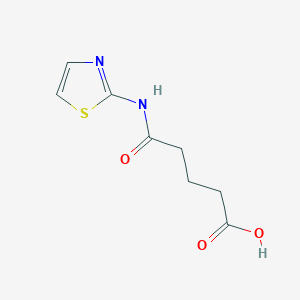
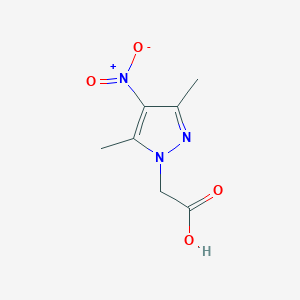

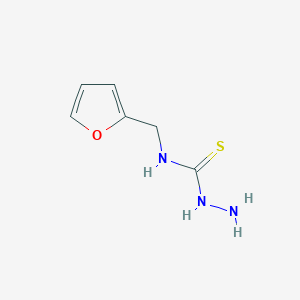

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
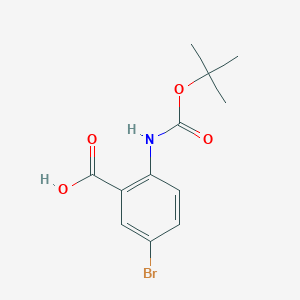
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)